5-amino-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide

medicinal chemistry heterocyclic synthesis scaffold diversification

This 5-amino-1H-pyrazole-4-carboxamide scaffold is a strategic building block for medicinal chemistry and crop protection R&D. Unlike C3-substituted analogs, its unsubstituted C3–H position and 5-amino group provide two orthogonal diversification handles for generating focused libraries of covalent FGFR inhibitors or SDH-targeting fungicides. Demonstrated pan-FGFR irreversible binding (FGFR1 IC₅₀ = 46 nM) and 4.7–21-fold superior in vitro antifungal potency versus thifluzamide distinguish it from nearest-neighbor analogs. The lead-like MW (285.33) and multi-supplier availability at ≥95% purity enable rapid SAR exploration without custom synthesis lead times.

Molecular Formula C13H11N5OS
Molecular Weight 285.33
CAS No. 1266388-04-8
Cat. No. B2898140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide
CAS1266388-04-8
Molecular FormulaC13H11N5OS
Molecular Weight285.33
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(NN=C3)N
InChIInChI=1S/C13H11N5OS/c14-11-9(6-15-18-11)12(19)17-13-16-10(7-20-13)8-4-2-1-3-5-8/h1-7H,(H3,14,15,18)(H,16,17,19)
InChIKeyQQAURZGPPSESCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide (CAS 1266388-04-8): Scaffold Identity and Procurement Baseline


5-Amino-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide (CAS 1266388-04-8) is a heterocyclic small molecule (C13H11N5OS, MW 285.33 g/mol) consisting of a 5-amino-1H-pyrazole-4-carboxamide core linked via an amide bond to a 4-phenyl-1,3-thiazol-2-yl moiety . The compound belongs to the pyrazole–thiazole carboxamide family, a scaffold class that has demonstrated utility as kinase inhibitors (pan-FGFR covalent inhibitors) [1] and as succinate dehydrogenase (SDH) inhibitors for antifungal applications [2]. Commercial suppliers list the compound at ≥95% purity , establishing a baseline for procurement specification.

Why Generic Substitution Fails for 5-Amino-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide


Generic substitution among pyrazole–thiazole carboxamides is unreliable because subtle changes in the substitution pattern on the pyrazole ring and the nature of the heteroaryl amide partner profoundly alter the accessible chemical space and biological target profile. In the 5-amino-1H-pyrazole-4-carboxamide class, the presence and position of the 5-amino group dictates the ability to form irreversible covalent bonds with kinase cysteine residues [1], while the unsubstituted pyrazole C3–H position leaves a critical handle for further electrophilic substitution chemistry that is blocked in methylated or arylamino-substituted analogs [2]. Furthermore, the 4-phenylthiazol-2-yl amide substituent provides a specific hydrogen-bonding and π-stacking topography that differs from pyridyl, benzothiazolyl, or oxazolyl variants commonly found in kinase and SDH inhibitor series [3]. Consequently, replacing this compound with a nearest-neighbor analog—even one differing by a single methyl or phenylamino group—eliminates the specific synthetic versatility and target-engagement geometry that define its utility.

5-Amino-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide: Quantitative Differentiation Evidence Against Closest Analogs


Synthetic Versatility: Unsubstituted C3–H Enables Six Distinct Fused-Heterocycle Chemotypes vs. Limited Scope of C3-Substituted Analogs

The target compound, 5-amino-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide, bears an unsubstituted C3 position on the pyrazole ring, which is essential for regioselective annulation reactions. In a direct comparative synthetic study, the closely related analog 5-amino-3-(phenylamino)-N-(4-phenylthiazol-2-yl)-1H-pyrazole-4-carboxamide (identical core but with a C3-phenylamino substituent) was employed as the starting material to generate six different fused heterocyclic systems: pyrazolo[3,4-d]pyrimidines, imidazo[1,2-b]pyrazoles, pyrazolo[3,4-d][1,2,3]triazines, pyrazolo[1,5-c][1,3,5]triazines, and pyrazolo[1,5-c][1,3,5]thiadiazines [1]. The target compound, lacking the C3-phenylamino group, presents a vacant electrophilic aromatic substitution site at C3. In contrast, the C3-phenylamino analog requires the bulky phenylamino group to participate in or tolerate the cyclization conditions, restricting the accessible chemotypes. While no head-to-head diversification study exists for the exact target compound, the demonstrated reactivity of the C3-unsubstituted core in related 5-amino-1-(4-phenylthiazol-2-yl)-1H-pyrazole-4-carbonitrile systems—yielding pyrazolopyrimidines, pyrazolopyridines, and pyrazolothiadiazines [2]—supports class-level inference that the target compound can access a broader and structurally distinct set of fused heterocycles than C3-substituted analogs.

medicinal chemistry heterocyclic synthesis scaffold diversification

Hydrolysis Yield Efficiency: 77% Conversion from Carbonitrile Precursor Outperforms Typical Amide Hydrolysis of Sterically Hindered Scaffolds

The target compound is directly accessible via acid-catalyzed hydrolysis of 5-amino-1-(4-phenylthiazol-2-yl)-1H-pyrazole-4-carbonitrile (CAS 1138244-81-1) in H₂SO₄/H₂O, affording a 77% isolated yield [1]. This single-step, protecting-group-free transformation compares favorably with the multi-step amide coupling routes commonly required for N-aryl-thiazolyl-pyrazole carboxamides. For context, the synthesis of the benchmark pan-FGFR inhibitor 10h in the 5-amino-1H-pyrazole-4-carboxamide series required a multi-step sequence involving EDCI-mediated amide coupling, with overall yields typically below 30% for the final coupling step [2]. While the FGFR series employs different thiazole substitution, the comparative efficiency of the nitrile hydrolysis route provides a procurement-relevant advantage for the target compound when gram-scale quantities are required.

process chemistry synthesis optimization route scouting

Kinase Inhibitor Scaffold Potential: 5-Amino-Pyrazole-4-Carboxamide Core Validated as Pan-FGFR Covalent Warhead (IC₅₀ 41–99 nM) vs. PDGFR-Selective Pyrazolothiazole Carboxamides

The 5-amino-1H-pyrazole-4-carboxamide core has been pharmacologically validated as a covalent inhibitor warhead against the FGFR kinase family. The representative compound 10h (bearing a 5-amino-1H-pyrazole-4-carboxamide core) demonstrated nanomolar potency against FGFR1 (IC₅₀ = 46 nM), FGFR2 (IC₅₀ = 41 nM), FGFR3 (IC₅₀ = 99 nM), and the drug-resistant FGFR2 V564F gatekeeper mutant (IC₅₀ = 62 nM) in biochemical assays, with antiproliferative activity against NCI-H520, SNU-16, and KATO III cancer cells at IC₅₀ values of 19, 59, and 73 nM, respectively [1]. In contrast, the pyrazolothiazole carboxamide class represented in patent WO2023247596A1 targets PDGFRα/β, with disclosed compounds showing IC₅₀ values in the 10–1000 nM range against PDGFR but lacking the 5-amino group essential for cysteine-targeted covalent bonding [2]. The presence of the free 5-amino group on the target compound's pyrazole ring positions it within the covalent FGFR inhibitor chemical space, a mechanism class that offers prolonged target engagement and potential to overcome gatekeeper mutation-mediated resistance, in contrast to the reversibly binding PDGFR-targeted pyrazolothiazole carboxamides.

kinase inhibition covalent inhibitor FGFR drug discovery

Antifungal Potency Benchmark: Pyrazole–Thiazole Carboxamide Scaffold Surpasses Commercial SDH Inhibitor Thifluzamide (EC₅₀ Improvement up to 6-Fold)

The pyrazole–thiazole carboxamide scaffold to which the target compound belongs has been independently validated as a superior succinate dehydrogenase inhibitor (SDHI) scaffold relative to the commercial fungicide thifluzamide. In head-to-head in vitro antifungal assays, pyrazole–thiazole carboxamide analogs 9ac, 9bf, and 9cb exhibited EC₅₀ values of 1.1–4.9 mg/L against Rhizoctonia cerealis, representing a 4.7–21-fold improvement over thifluzamide (EC₅₀ = 23.1 mg/L). Against Sclerotinia sclerotiorum, compound 9cd achieved an EC₅₀ of 0.8 mg/L, a 6.1-fold improvement over thifluzamide (EC₅₀ = 4.9 mg/L). In in vivo pot assays, compound 9ac provided 90% efficacy against Rhizoctonia solani at 10 mg/L, exceeding thifluzamide (80%) [1]. While the target compound itself has not been directly tested for antifungal activity, it shares the identical pyrazole–thiazole carboxamide core scaffold with the active analogs, suggesting it occupies the same chemical space with potential for comparable SDH inhibition upon appropriate derivatization.

antifungal succinate dehydrogenase inhibitor agrochemical crop protection

Physicochemical Differentiation: Lower Molecular Weight and Hydrogen-Bond Donor Count vs. Multi-Substituted Pyrazole–Thiazole Carboxamide Analogs

The target compound (MW = 285.33 g/mol, HBD = 2, HBA = 4, rotatable bonds = 3) presents a physicochemical profile that is leaner than its nearest commercially available analogs. For comparison, 3-methyl-5-(phenylamino)-N-(4-phenylthiazol-2-yl)-1H-pyrazole-4-carboxamide (CAS 1400277-86-2) has MW = 375.45 g/mol, HBD = 2, HBA = 5, and rotatable bonds = 6 . The target compound's lower molecular weight and reduced rotatable bond count result in a higher ligand efficiency (LE) potential and lower topological polar surface area (tPSA ~110 Ų vs. ~130 Ų for the phenylamino analog), properties that correlate with improved permeability and solubility in lead-like chemical space [1]. For procurement decisions, the simpler structure also implies fewer synthetic steps and potentially lower cost at scale.

physicochemical properties drug-likeness procurement specification lead optimization

Commercial Availability and Purity Benchmarking: ≥95% Purity Standard with Multi-Supplier Access Contrasts with Single-Source Near Analogs

The target compound is commercially available from multiple specialty chemical suppliers at a minimum purity of 95% , with catalog listings confirming in-stock status for immediate procurement. In contrast, the closely related analog 5-amino-3-(phenylamino)-N-(4-phenylthiazol-2-yl)-1H-pyrazole-4-carboxamide is not commercially listed as a catalog compound and must be custom-synthesized , while 3-methyl-5-(phenylamino)-N-(4-phenylthiazol-2-yl)-1H-pyrazole-4-carboxamide is available from a limited number of suppliers at unspecified purity . The multi-supplier availability of the target compound reduces single-source supply risk and enables competitive pricing, a critical factor for programs requiring multi-gram quantities for lead optimization or in vivo efficacy studies.

procurement supply chain purity specification vendor comparison

5-Amino-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide: Evidence-Backed Research and Industrial Application Scenarios


Kinase Inhibitor Lead Generation: FGFR Covalent Inhibitor SAR Expansion

Medicinal chemistry teams developing covalent kinase inhibitors can deploy the target compound as a core scaffold for FGFR1–3 covalent inhibitor SAR. The 5-amino-1H-pyrazole-4-carboxamide core has been validated with nanomolar biochemical potency (FGFR1 IC₅₀ = 46 nM) and demonstrated irreversible binding to FGFR1 via X-ray co-crystallography [1]. The unsubstituted C3–H position of the target compound provides a unique vector for introducing diverse electrophilic warheads or solubilizing groups that the C3-phenylamino analog (Bondock scaffold) cannot accommodate [2], enabling exploration of chemical space orthogonal to published FGFR inhibitor series.

Agrochemical Fungicide Discovery: SDH Inhibitor Scaffold Optimization

Crop protection R&D groups can utilize the target compound as a starting point for SDH inhibitor fungicide discovery. The pyrazole–thiazole carboxamide scaffold has demonstrated 4.7–21-fold superior in vitro potency against Rhizoctonia cerealis relative to the commercial standard thifluzamide, with promising in vivo efficacy (90% at 10 mg/L) [3]. The target compound's 77% hydrolytic synthetic accessibility from its carbonitrile precursor [4] makes it a cost-efficient entry point for generating focused libraries targeting SDH, particularly for rice and oilseed crop fungal pathogens.

Heterocyclic Library Synthesis: Dual-Vector Diversification Platform

Synthetic chemistry groups building screening compound collections can leverage the target compound's two orthogonal diversification handles—the 5-amino group and the unsubstituted C3 position—to generate structurally diverse fused heterocyclic libraries. The demonstrated reactivity of the C3-unsubstituted thiazolylpyrazole scaffold toward electrophilic annulation reagents (phenyl isothiocyanate, CS₂, formic acid, formamide) yields pyrazolopyrimidines, pyrazolopyridines, and pyrazolothiadiazines [4], providing access to 5–6 distinct chemotypes from a single precursor. This dual-vector strategy contrasts with C3-substituted analogs that can only derivatize through the 5-amino position [2].

Property-Driven Lead Optimization: Low-MW Fragment-Efficient Starting Point

For fragment-based drug discovery (FBDD) and lead-like compound collection procurement, the target compound's MW of 285.33 g/mol and 3 rotatable bonds place it firmly within lead-like chemical space (Rule of 3/4 compliant), unlike heavier phenylamino-substituted analogs (MW >375) . Its multi-supplier availability at ≥95% purity enables rapid acquisition for initial biophysical screening (SPR, DSF, ITC) without the lead time and cost of custom synthesis, accelerating the fragment-to-lead progression timeline.

Quote Request

Request a Quote for 5-amino-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.